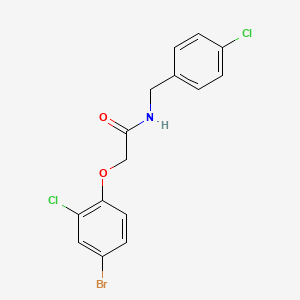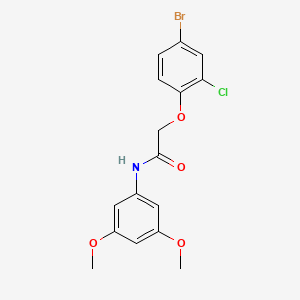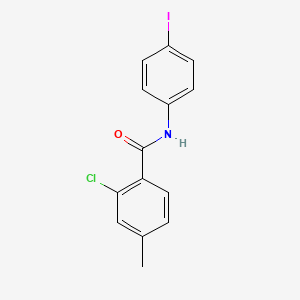![molecular formula C18H13ClN2O2S B3676318 N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B3676318.png)
N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide, also known as BCTC, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a receptor that plays a crucial role in pain perception and inflammation.
Mécanisme D'action
N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide exerts its pharmacological effects by selectively blocking TRPV1 channels, which are expressed in sensory neurons and play a crucial role in pain perception and inflammation. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and pro-inflammatory mediators, leading to the release of neuropeptides and neurotransmitters that contribute to pain and inflammation. By blocking TRPV1 channels, this compound inhibits the release of these pain mediators, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including reducing pain and inflammation, inhibiting the release of neuropeptides and neurotransmitters, and modulating the activity of immune cells. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1 channels, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its relatively short half-life, which may require frequent dosing, and its potential to interact with other ion channels and receptors, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide, including exploring its potential therapeutic applications in various pain and sensory disorders, investigating its mechanism of action in more detail, and developing more potent and selective TRPV1 antagonists. Other future directions may include studying the pharmacokinetics and pharmacodynamics of this compound in humans, identifying biomarkers of response to this compound, and exploring its potential use in combination with other drugs for synergistic effects.
Applications De Recherche Scientifique
N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in pain management, inflammation, and other related disorders. It has been shown to be effective in reducing pain and inflammation in various animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. This compound has also been studied for its potential use in the treatment of migraine, itch, and other sensory disorders.
Propriétés
IUPAC Name |
N-(4-benzamido-2-chlorophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c19-14-11-13(20-17(22)12-5-2-1-3-6-12)8-9-15(14)21-18(23)16-7-4-10-24-16/h1-11H,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJCOGQBBILPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B3676246.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B3676247.png)

![2-ethoxy-6-iodo-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B3676261.png)
![1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid](/img/structure/B3676279.png)







![N-[4-(benzyloxy)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B3676341.png)

